![molecular formula C11H15NO6S B039212 3-ヒドロキシ-2-[(4-メトキシフェニル)スルホニルアミノ]ブタン酸 CAS No. 113793-31-0](/img/structure/B39212.png)
3-ヒドロキシ-2-[(4-メトキシフェニル)スルホニルアミノ]ブタン酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-hydroxy-2-[(4-methoxyphenyl)sulfonylamino]butanoic Acid is a synthetic compound known for its potential therapeutic applications. It belongs to the class of benzamide-based histone deacetylase inhibitors (HDACIs) and has been extensively studied for its potential in treating various diseases, including cancer and neurodegenerative disorders.
科学的研究の応用
3-hydroxy-2-[(4-methoxyphenyl)sulfonylamino]butanoic Acid has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its effects on cellular processes, particularly in the context of histone deacetylation.
Medicine: It has potential therapeutic applications in treating cancer, neurodegenerative diseases, and other conditions due to its role as a histone deacetylase inhibitor.
Industry: The compound is used in the development of pharmaceuticals and as a research tool in drug discovery.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-2-[(4-methoxyphenyl)sulfonylamino]butanoic Acid typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-methoxybenzenesulfonyl chloride with an appropriate amine to form the sulfonamide intermediate. This intermediate is then subjected to further reactions to introduce the hydroxy and butanoic acid groups.
Industrial Production Methods
Industrial production methods for this compound are designed to be efficient and scalable. These methods often involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to maximize yield and purity. The use of environmentally benign reagents and solvents is also a consideration in industrial settings .
化学反応の分析
Types of Reactions
3-hydroxy-2-[(4-methoxyphenyl)sulfonylamino]butanoic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or thiol group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts like palladium or nickel and may be carried out under mild to moderate temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfinyl or thiol derivatives .
作用機序
The mechanism of action of 3-hydroxy-2-[(4-methoxyphenyl)sulfonylamino]butanoic Acid involves the inhibition of histone deacetylases (HDACs). By inhibiting HDACs, the compound promotes the acetylation of histone proteins, leading to changes in gene expression. This can result in the activation of tumor suppressor genes and the inhibition of oncogenes, making it a promising candidate for cancer therapy.
類似化合物との比較
Similar Compounds
Trichostatin A: Another HDACI with similar applications in cancer therapy.
Vorinostat: A well-known HDACI used in the treatment of cutaneous T-cell lymphoma.
Romidepsin: An HDACI with applications in treating peripheral T-cell lymphoma.
Uniqueness
3-hydroxy-2-[(4-methoxyphenyl)sulfonylamino]butanoic Acid is unique due to its specific chemical structure, which provides distinct pharmacokinetic and pharmacodynamic properties. Its methoxyphenyl group and sulfonylamino linkage contribute to its potency and selectivity as an HDACI.
特性
IUPAC Name |
3-hydroxy-2-[(4-methoxyphenyl)sulfonylamino]butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO6S/c1-7(13)10(11(14)15)12-19(16,17)9-5-3-8(18-2)4-6-9/h3-7,10,12-13H,1-2H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJAHSOIECXJUPQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)OC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70407345 |
Source


|
| Record name | ST51042995 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70407345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113793-31-0 |
Source


|
| Record name | ST51042995 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70407345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

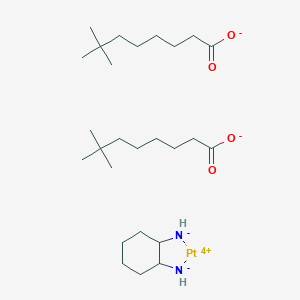
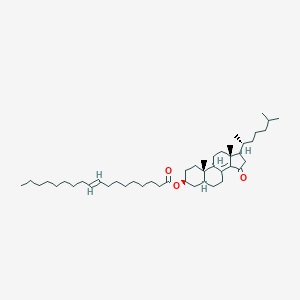
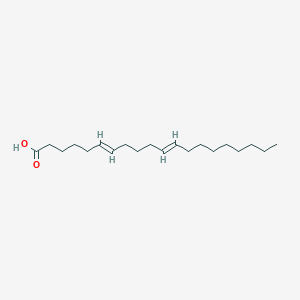
![[(1R,4S)-4-(2-amino-1-hydroxy-6-oxopurin-9-yl)cyclopent-2-en-1-yl]methyl-[hydroxy(phosphonooxy)phosphoryl]oxyphosphinic acid](/img/structure/B39139.png)
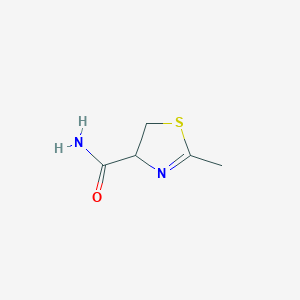

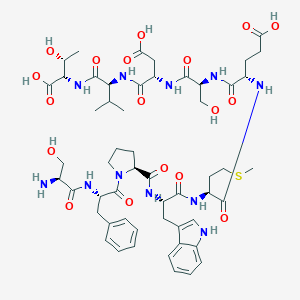
![2-Propyl-1H-benzo[d]imidazole-5,6-diamine](/img/structure/B39146.png)
![Furo[3,2-b]pyridine-2-carbaldehyde](/img/structure/B39150.png)
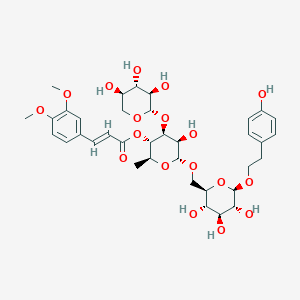
![(Z,6R)-6-[(3R,3aR,6S,7S,9bR)-6-(3-methoxy-3-oxopropyl)-3a,9b-dimethyl-7-prop-1-en-2-yl-2,3,4,5,6,7,8,9-octahydro-1H-cyclopenta[a]naphthalen-3-yl]-2-methylhept-2-enoic acid](/img/structure/B39152.png)


